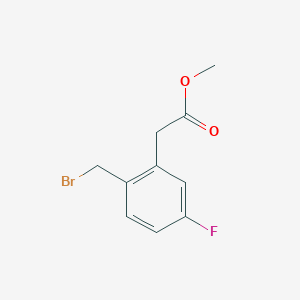

Methyl 2-(bromomethyl)-5-fluorophenylacetate

Description

Properties

Molecular Formula |

C10H10BrFO2 |

|---|---|

Molecular Weight |

261.09 g/mol |

IUPAC Name |

methyl 2-[2-(bromomethyl)-5-fluorophenyl]acetate |

InChI |

InChI=1S/C10H10BrFO2/c1-14-10(13)5-8-4-9(12)3-2-7(8)6-11/h2-4H,5-6H2,1H3 |

InChI Key |

VNILJDDFQZCWKA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1)F)CBr |

Origin of Product |

United States |

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

- Starting Material: Methyl 5-fluorophenylacetate

- Reagents: N-Bromosuccinimide (NBS), radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide

- Solvent: Typically an inert organic solvent like carbon tetrachloride (CCl4), chloroform, or dichloromethane (DCM)

- Conditions: Reflux or controlled heating under inert atmosphere (nitrogen or argon)

- Mechanism: Radical chain reaction where the benzylic hydrogen is abstracted, forming a benzylic radical that reacts with bromine from NBS to form the bromomethyl group

- Reaction Time: Several hours, often 2–6 hours depending on scale and conditions

This method is widely used due to its selectivity for benzylic positions and relatively mild conditions, minimizing side reactions on the aromatic ring or ester group.

Alternative Bromination Approaches

- Photochemical Initiation: UV light can be used to initiate radical bromination with NBS, enhancing reaction rates.

- Use of Other Radical Initiators: AIBN is common, but alternatives like benzoyl peroxide can be employed depending on solvent and temperature.

- Continuous Flow Reactors: For industrial scale, continuous flow bromination improves safety and control, allowing precise temperature and reagent dosing, leading to higher yields and purity.

Detailed Reaction Scheme

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Methyl 5-fluorophenylacetate + NBS + AIBN | Radical bromination at benzylic position under reflux in CCl4 or DCM |

| 2 | Work-up | Quenching with aqueous sodium thiosulfate to remove residual bromine, extraction with organic solvents |

| 3 | Purification | Column chromatography or recrystallization to isolate pure Methyl 2-(bromomethyl)-5-fluorophenylacetate |

Research Findings and Optimization Data

Yield and Purity

- Typical isolated yields range from 70% to 85% under optimized conditions.

- Purity is confirmed by NMR (proton and fluorine), IR spectroscopy, and mass spectrometry.

- Side products include dibrominated species or overbromination on the aromatic ring, minimized by controlling reagent stoichiometry and reaction time.

Reaction Parameters Impact

| Parameter | Effect on Reaction |

|---|---|

| NBS Equivalents | Excess NBS can lead to overbromination; 1.1 equivalents optimal |

| Temperature | Reflux (~60–80 °C) promotes radical formation; higher temps increase side reactions |

| Solvent | Non-polar solvents like CCl4 favor radical stability; polar solvents may quench radicals |

| Initiator Amount | 5–10 mol% AIBN sufficient; too much can cause rapid, uncontrolled reaction |

Industrial Scale Considerations

- Continuous Flow Bromination: Enhances safety by minimizing bromine exposure and heat accumulation.

- Automated Monitoring: Real-time analysis (e.g., inline NMR or IR) ensures consistent product quality.

- Waste Management: Proper quenching and neutralization of bromine-containing waste streams are critical.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Radical Bromination with NBS + AIBN | NBS, AIBN, CCl4 or DCM, reflux | Mild, selective benzylic bromination | High selectivity, good yields | Use of toxic solvents, bromine handling |

| Photochemical Bromination | NBS, UV light | Faster reaction | No thermal initiator needed | Requires UV equipment, potential side reactions |

| Continuous Flow Bromination | NBS, AIBN, flow reactor | Controlled, scalable | Safer, reproducible, scalable | Requires specialized equipment |

Supporting Analytical Data (Typical)

| Analysis Type | Observed Data for this compound |

|---|---|

| Molecular Formula | C10H10BrFO2 |

| Molecular Weight | ~261.09 g/mol |

| ^1H NMR (CDCl3) | Signals corresponding to aromatic protons, benzylic bromomethyl at ~4.5 ppm |

| ^19F NMR | Fluorine signal consistent with 5-fluoro substitution |

| IR Spectroscopy | Ester carbonyl stretch ~1730 cm^-1, C-Br stretch observed |

| Mass Spectrometry | Molecular ion peak at m/z consistent with brominated ester |

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(bromomethyl)-5-fluorophenylacetate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to the formation of substituted derivatives.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed:

Nucleophilic Substitution: Formation of azides, nitriles, or thioethers.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of methyl derivatives.

Scientific Research Applications

Methyl 2-(bromomethyl)-5-fluorophenylacetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: It serves as a precursor for the development of potential therapeutic agents, particularly in the field of oncology.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)-5-fluorophenylacetate involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. The fluorine atom enhances the compound’s reactivity by stabilizing the transition state and increasing the electrophilicity of the bromomethyl group.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 2-(bromomethyl)-5-fluorophenylacetate with structurally related esters, highlighting key substituents, molecular weights, and inferred reactivity:

Key Comparative Insights

Electronic Effects: The trifluoromethyl (-CF3) group in Methyl 2-(2-bromo-5-(trifluoromethyl)phenyl)acetate significantly deactivates the aromatic ring, reducing susceptibility to electrophilic substitution compared to the fluorine in the target compound . The nitro (-NO2) group in Methyl 2-methoxy-5-nitrobenzoate enhances electrophilicity at the ester carbonyl, making it more reactive toward nucleophilic acyl substitution than the target compound .

Steric and Reactivity Considerations :

- The bromomethyl (-CH2Br) group in the target compound provides a sterically accessible site for substitution reactions, unlike the methyl (-CH3) group in Methyl 2-methyl-5-fluorobenzoate, which lacks a leaving group .

- The methoxy (-OCH3) group in Methyl 2-methoxy-5-nitrobenzoate introduces resonance stabilization, contrasting with the electron-withdrawing nature of fluorine in the target compound .

Solubility and Applications :

- Higher molecular weight compounds (e.g., target and trifluoromethyl analog) exhibit reduced solubility in polar solvents due to bulky substituents.

- The target compound is favored in pharmaceutical synthesis for its balanced reactivity, while the trifluoromethyl analog may find use in agrochemicals due to metabolic stability imparted by -CF3 .

Biological Activity

Methyl 2-(bromomethyl)-5-fluorophenylacetate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 247.06 g/mol. Its structure features a bromomethyl group attached to a fluorinated phenylacetate moiety, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the bromination of methyl 5-fluorophenylacetate using N-bromosuccinimide (NBS) in an organic solvent such as ethyl acetate. The reaction conditions often include heating and stirring under inert atmosphere to maximize yield and purity.

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds similar to this compound. For instance, research has shown that derivatives containing halogen substituents exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes some relevant findings:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 14.0 |

| This compound | HePG-2 | 20.3 |

| Reference Compound (5-Fluorouracil) | MCF-7 | 7.9 |

| Reference Compound (5-Fluorouracil) | HePG-2 | 5.4 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound has comparable activity to established chemotherapeutic agents like 5-Fluorouracil .

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of reactive oxygen species (ROS), leading to oxidative stress within cancer cells. This process can result in apoptosis, or programmed cell death, particularly through interference with tubulin polymerization and disruption of microtubule dynamics .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Study on MCF-7 Cells : In a controlled study, this compound was tested against MCF-7 breast cancer cells. The results indicated significant cytotoxicity with an IC50 value of approximately 14 µM, suggesting potent anticancer activity comparable to standard treatments .

- Hepatocellular Carcinoma : Another investigation involved HepG-2 liver cancer cells, where the compound demonstrated an IC50 value of about 20 µM. These findings support its potential as a therapeutic agent in hepatocellular carcinoma .

Q & A

Q. What synthetic routes are available for Methyl 2-(bromomethyl)-5-fluorophenylacetate, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer: The compound is typically synthesized via bromination of a methyl-substituted fluorophenylacetate precursor. Key steps include:

- Bromination: Use N-bromosuccinimide (NBS) or bromine in the presence of a radical initiator (e.g., AIBN) under controlled temperatures (60–80°C) to selectively brominate the methyl group .

- Purification: Column chromatography (e.g., using petroleum ether:ethyl acetate gradients) is critical for isolating the product from unreacted starting materials or di-brominated byproducts .

- Yield Optimization: Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (e.g., limiting brominating agents to 1.1 equivalents) to minimize over-bromination .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H NMR: Key peaks include the bromomethyl (-CH2Br) protons as a singlet at δ 4.6–4.7 ppm and the methyl ester (-COOCH3) at δ 3.8–4.0 ppm. Aromatic protons in the 5-fluorophenyl ring appear as multiplet signals between δ 7.0–7.5 ppm, with coupling constants (J) reflecting fluorine’s para-directing effects .

- GC-MS: The molecular ion peak (m/z ~246–248) confirms the molecular weight, while fragmentation patterns (e.g., loss of Br or COOCH3 groups) validate the structure .

Q. What are the recommended handling and storage protocols for this compound?

Methodological Answer:

- Storage: Store at 0–6°C in amber vials to prevent thermal degradation and light-induced decomposition of the bromomethyl group .

- Handling: Use inert atmosphere techniques (e.g., glovebox) to avoid moisture, which can hydrolyze the ester group. Employ personal protective equipment (PPE) due to potential skin/eye irritation from brominated compounds .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in nucleophilic substitution reactions, and what competing pathways should be considered?

Methodological Answer: The bromomethyl group is highly electrophilic, favoring SN2 reactions with nucleophiles (e.g., amines, thiols). However:

- Competing Elimination: Strong bases (e.g., KOtBu) may promote E2 pathways, forming alkene byproducts. Use polar aprotic solvents (e.g., DMF) and mild bases (e.g., NaHCO3) to suppress elimination .

- Steric Effects: Bulky nucleophiles require longer reaction times. Monitor via 19F NMR to track fluorine’s electronic effects on substitution rates .

Q. How does thermal or photolytic stability impact experimental design for long-term studies?

Methodological Answer:

- Thermal Stability: Differential Scanning Calorimetry (DSC) studies show decomposition above 120°C. Avoid prolonged heating in synthetic steps (e.g., reflux >80°C) .

- Photolytic Sensitivity: UV-Vis spectroscopy reveals absorption bands below 300 nm. Conduct light-sensitive reactions under red/infrared filters or in dark conditions .

Q. What strategies resolve contradictions in bioactivity data between this compound and its structural analogs?

Methodological Answer:

- Comparative SAR Studies: Replace the fluorine atom with other halogens (e.g., Cl, Br) or electron-withdrawing groups (e.g., NO2) to assess electronic effects on bioactivity. For example, nitro-substituted analogs (e.g., Methyl 5-fluoro-2-nitrobenzoate) show altered binding affinities in enzyme inhibition assays .

- Computational Modeling: Density Functional Theory (DFT) calculations can correlate substituent electronegativity with reaction intermediates’ stability .

Q. How can unexpected byproducts during synthesis be systematically identified and mitigated?

Methodological Answer:

- Byproduct Identification: Use High-Resolution Mass Spectrometry (HRMS) to detect di-brominated species or ester hydrolysis products. For example, over-bromination yields a dibromo derivative (m/z ~324) .

- Mitigation: Optimize reaction stoichiometry (e.g., reduce NBS equivalents) and employ radical scavengers (e.g., BHT) to suppress radical chain propagation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.